molecular formula C20H25N5O3 B2598521 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844456-83-3

9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2598521
CAS No.: 844456-83-3
M. Wt: 383.452
InChI Key: MNNYZEMYSHHDKB-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a chemically modified xanthine derivative recognized for its potent and selective inhibition of phosphodiesterase (PDE) enzymes, particularly targeting the PDE5 and PDE6 isoforms. By elevating intracellular cyclic guanosine monophosphate (cGMP) levels , this compound facilitates smooth muscle relaxation and modulates vascular tone, positioning it as a critical tool for investigating pathways involved in pulmonary arterial hypertension, erectile dysfunction, and other cardiovascular conditions . Its research value is further amplified by its structural relationship to known PDE inhibitors like Pentoxifylline , allowing for comparative studies on structure-activity relationships and the development of novel therapeutics. Beyond cardiovascular research, the anti-inflammatory and hemorheological effects associated with increased cGMP make this compound relevant for probing cytokine signaling and immune cell function in models of inflammation and fibrosis. This reagent provides researchers with a specific pharmacological agent to dissect the complex cGMP-mediated signaling cascades in both physiological and disease contexts.

Properties

IUPAC Name

9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(11-13(2)12-25(16)19)14-6-8-15(28-4)9-7-14/h6-9,13H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNYZEMYSHHDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents such as acetonitrile and acidic media to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound involves multiple steps that can include the reaction of substituted pyrimidines with various aromatic aldehydes and ketones. Recent advancements in synthetic methodologies have highlighted greener approaches to producing such compounds with reduced environmental impact. For instance:

  • Mechanochemical Synthesis : A method involving the grinding of reactants in the presence of a base (e.g., sodium hydroxide) has been shown to yield high purity products while minimizing solvent use .
  • Catalytic Processes : The use of catalytic systems to enhance reaction efficiency and selectivity has gained attention. This approach not only improves yield but also aligns with sustainable chemistry practices .

Biological Activities

The biological activities of 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been extensively investigated. Key findings include:

  • Antihypertensive Properties : Compounds derived from similar pyrimidine structures have demonstrated significant inhibition of Angiotensin Converting Enzyme (ACE), suggesting potential use as antihypertensive agents .
  • Anticancer Activity : Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, modifications on the pyrimidine ring can enhance cell proliferation inhibition .
  • Antimicrobial Effects : The compound's derivatives have shown promise in antimicrobial activity against several pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Study Focus Findings
Study 1Antihypertensive ActivityDemonstrated significant ACE inhibition with derivatives showing better efficacy than traditional agents.
Study 2Anticancer PropertiesIdentified structure-activity relationships that enhance cytotoxicity against A431 vulvar carcinoma cells.
Study 3Antimicrobial ActivityEvaluated against E. coli and Staphylococcus aureus; showed promising results as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of the target compound with structurally related analogs:

Compound Name / ID Substituents (N1, N3, N7, N9) Molecular Weight Melting Point (°C) Purity (UPLC/MS) Key Biological Activity/Notes Source
Target Compound 1-Me, 3-Pr, 7-Me, 9-(4-MeO-Ph) 383.45 Not reported Not reported Potential CNS applications (inferred)
9-(3,4-Dihydroxyphenethyl)-1,3-Dipropyl-6,7,8,9-THP* (Compound 21) 1-Pr, 3-Pr, 9-(3,4-diOH-PhEt) 427.51 206–208 99.40% Multitarget drug candidate (MAO/COMT)
9-(Prop-2-ynyl)-1,3-Dimethyl-6,7,8,9-THP* (Compound 24) 1-Me, 3-Me, 9-propargyl 273.30 203–206 Not reported Synthetic intermediate
9-(2-Chloro-6-Fluorobenzyl)-1,3-Dimethyl-6,7,8,9-THP* 1-Me, 3-Me, 9-(Cl/F-benzyl) Not reported Not reported Not reported Dual-target (MAO-B/PDE4B) inhibitor
9-(4-Methylbenzyl)-1-Methyl-6,7,8,9-THP* (RN: 303972-89-6) 1-Me, 9-(4-Me-Bn) 325.38 Not reported Not reported Adenosine receptor antagonist

*THP: Tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Key Comparative Analysis

  • Substituent Effects on Lipophilicity :

    • The 4-methoxyphenyl group in the target compound increases logP compared to the polar 3,4-dihydroxyphenethyl group in Compound 21, which likely reduces aqueous solubility but enhances membrane permeability .
    • The propyl chain at N3 provides intermediate hydrophobicity versus shorter methyl (Compound 24) or longer pentyl chains (e.g., : MolPort-000-807-185), optimizing bioavailability .
  • Biological Activity: Compound 21’s 3,4-dihydroxyphenethyl group mimics catecholamines, enabling dual MAO/COMT inhibition for Parkinson’s disease . The target compound’s 4-methoxyphenyl may shift activity toward adenosine or serotonin receptors due to reduced polarity . Halogenated benzyl derivatives () show PDE4B inhibition, suggesting the target compound’s methoxy group could modulate selectivity for related enzymes .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows routes similar to (reflux with amines) but requires regioselective methylation at N7, a challenge absent in symmetrically substituted analogs like Compound 21 .

Research Findings and Implications

  • Receptor Binding: The 4-methoxy group may reduce hydrogen-bonding interactions compared to hydroxylated analogs, altering affinity for adenosine A3 receptors (cf. : 8-methoxy-pyrido derivatives) .
  • Thermal Stability : The absence of a reported melting point for the target compound contrasts with high-melting analogs like Compound 21 (206–208°C), suggesting differences in crystallinity or decomposition pathways .
  • Purity and Analytical Data : While UPLC/MS purity exceeds 99% for dihydroxyphenethyl analogs (), the target compound’s purity data are unreported, necessitating further characterization .

Biological Activity

The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , also known as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23N5O3
  • Molecular Weight : 369.4 g/mol
  • Purity : Typically around 95% .

The compound features a tetrahydropyrimido structure that is significant in medicinal chemistry for its interaction with various biological targets.

Research indicates that this compound may act as a multi-target ligand affecting adenosine receptors and monoamine oxidases (MAOs). The structural modifications in the pyrimidine ring enhance its affinity for these targets:

  • Adenosine Receptors : The compound exhibits affinity for A1 and A2A adenosine receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function .
  • Monoamine Oxidase Inhibition : It has been shown to inhibit MAO-B activity, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Target Effect Reference
Adenosine Receptor AntagonismA1 and A2A receptorsModulates neurotransmitter release
Monoamine Oxidase InhibitionMAO-BPotential neuroprotective effects
CytotoxicityCancer cell linesInduces apoptosis in specific cancer types

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

  • Study on Neuroprotective Effects :
    • A study evaluated the neuroprotective properties of the compound against oxidative stress in neuronal cells. Results indicated a significant reduction in cell death and improved cell viability at specific concentrations.
    • Findings: The compound demonstrated an IC50 value of 50 µM against oxidative stress-induced apoptosis .
  • Anticancer Activity :
    • Research involving various cancer cell lines revealed that the compound exhibited selective cytotoxicity. In vitro assays showed that it inhibited cell proliferation with IC50 values ranging from 20 to 100 µM depending on the cancer type.
    • Findings: The mechanism involved apoptosis induction through caspase activation pathways .
  • Dual Targeting Approach :
    • A recent study highlighted the dual-targeting nature of the compound where it effectively inhibited both adenosine receptors and MAO-B. This dual action suggests potential for treating conditions such as depression and anxiety alongside neurodegenerative disorders.
    • Findings: The compound displayed K_i values of 116 nM for A1 and 94 nM for A2A receptors .

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